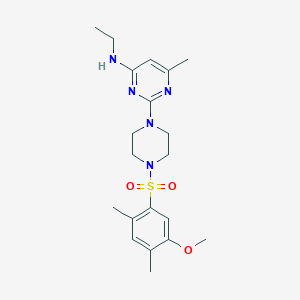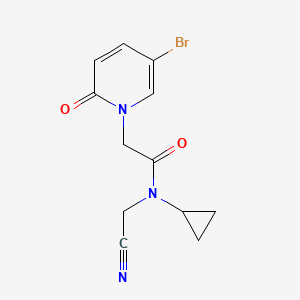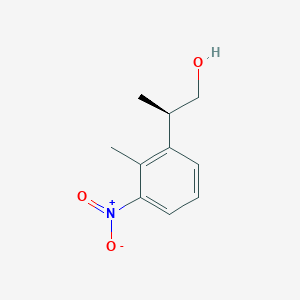![molecular formula C23H19ClN4O3 B2745103 N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326919-85-0](/img/structure/B2745103.png)
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide Development
The structural similarity of F6609-6859 to known fungicides suggests its potential use in agriculture. Compounds like pyraclostrobin, which inhibit mitochondrial respiration in fungi, are crucial in combating a wide range of plant pathogens . F6609-6859 could be modified to enhance its fungicidal properties, potentially leading to the development of new fungicides that are more effective or have fewer side effects.
Antifungal and Antitubercular Drug Research
The oxadiazolyl and dihydropyridinyl moieties present in F6609-6859 are found in compounds with antifungal and antitubercular activities . This suggests that F6609-6859 could serve as a lead compound in the development of new medications for treating fungal infections and tuberculosis, addressing the growing concern of drug resistance.
Enhancement of Raman Spectroscopy
Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical tool. F6609-6859, due to its complex molecular structure, could be used to create SERS active substrates. These substrates could improve the detection of various chemicals, including pesticides and pharmaceuticals, by enhancing the Raman signal .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to understand the binding affinity and interactions with biological targets. This can be particularly useful in the rational design of new therapeutic agents, as it allows for the prediction of activity and optimization of drug candidates .
Chemical Synthesis and Modification
F6609-6859 could be used as a starting material or intermediate in the synthesis of more complex organic molecules. Its benzyl and acetamide groups are functional handles that can undergo various chemical reactions, enabling the creation of a diverse array of derivatives with potential applications in material science and pharmacology .
Machine Learning Model Training
The unique structure of F6609-6859 provides an opportunity to train machine learning models for predicting the properties and activities of novel compounds. By including it in a dataset, researchers can improve the predictive power of models used in drug discovery and materials science .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-5-4-7-16(11-15)22-26-23(31-27-22)18-9-10-21(30)28(13-18)14-20(29)25-12-17-6-2-3-8-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFMDJQFGITEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)


![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)